Acetyl octapeptide-1

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

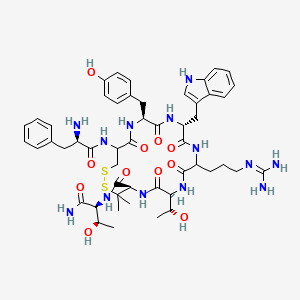

C51H69N13O11S2 |

|---|---|

分子量 |

1104.3 g/mol |

IUPAC名 |

(4R,7S,13R,16S)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-10-[3-(diaminomethylideneamino)propyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-3,3-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |

InChI |

InChI=1S/C51H69N13O11S2/c1-26(65)39(42(53)68)62-49(75)41-51(3,4)77-76-25-38(61-43(69)33(52)21-28-11-6-5-7-12-28)47(73)59-36(22-29-16-18-31(67)19-17-29)45(71)60-37(23-30-24-57-34-14-9-8-13-32(30)34)46(72)58-35(15-10-20-56-50(54)55)44(70)63-40(27(2)66)48(74)64-41/h5-9,11-14,16-19,24,26-27,33,35-41,57,65-67H,10,15,20-23,25,52H2,1-4H3,(H2,53,68)(H,58,72)(H,59,73)(H,60,71)(H,61,69)(H,62,75)(H,63,70)(H,64,74)(H4,54,55,56)/t26-,27-,33-,35?,36+,37-,38?,39+,40+,41-/m1/s1 |

InChIキー |

OFMQLVRLOGHAJI-LOZGCWDUSA-N |

異性体SMILES |

C[C@H]([C@H]1C(=O)N[C@@H](C(SSCC(C(=O)N[C@H](C(=O)N[C@@H](C(=O)NC(C(=O)N1)CCCN=C(N)N)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)O |

正規SMILES |

CC(C1C(=O)NC(C(SSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)(C)C)C(=O)NC(C(C)O)C(=O)N)O |

製品の起源 |

United States |

Foundational & Exploratory

Acetyl Octapeptide-1: A Technical Guide to its Mechanism of Action for Neuromodulation in Skincare

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl Octapeptide-1, also known as SNAP-8, is a synthetic peptide that has emerged as a significant molecule in the field of aesthetic science and cosmetic development. As an elongated analogue of Acetyl Hexapeptide-8, it is designed to target the molecular mechanism of muscle contraction to reduce the appearance of expression wrinkles. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, supported by quantitative data from key efficacy studies and detailed experimental protocols. The guide also includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and professionals involved in drug and cosmetic development.

Introduction

Expression lines, or dynamic wrinkles, are a result of repetitive facial muscle contractions. The underlying physiological process involves the release of neurotransmitters, primarily acetylcholine (B1216132) (ACh), at the neuromuscular junction. This release is mediated by a highly regulated process of synaptic vesicle fusion with the presynaptic membrane, orchestrated by the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) protein complex. This compound is a neuropeptide designed to intervene in this process, offering a non-invasive, topical alternative to treatments like Botulinum Toxin (BoNT) for the modulation of muscle contraction.

Core Mechanism of Action: Competitive Inhibition of the SNARE Complex

The primary mechanism of action of this compound is its function as a competitive antagonist of the SNAP-25 protein, a key component of the SNARE complex.[1][2][3] The SNARE complex is a ternary structure formed by the proteins VAMP (Vesicle-Associated Membrane Protein), Syntaxin, and SNAP-25, which is essential for the fusion of synaptic vesicles with the neuronal membrane and the subsequent release of acetylcholine.[2]

This compound is a synthetic peptide that mimics the N-terminal end of the SNAP-25 protein.[1][3] This structural similarity allows it to compete with native SNAP-25 for a position within the SNARE complex.[1] By binding to Syntaxin and VAMP, this compound forms a non-functional SNARE complex, thereby preventing the successful docking and fusion of acetylcholine-containing vesicles.[1][2] This destabilization of the SNARE complex leads to a reduction in the release of neurotransmitters into the synaptic cleft, resulting in the attenuation of muscle contraction.[2] Consequently, the repeated muscular contractions that cause expression lines are diminished, leading to a smoother skin appearance.[4]

It is important to distinguish the mechanism of this compound from that of Botulinum Toxin. While both target the SNARE complex, BoNT proteolytically cleaves the SNAP-25 protein, leading to an irreversible inhibition of neurotransmitter release and muscle paralysis. In contrast, this compound acts as a competitive inhibitor, offering a reversible and more subtle modulation of muscle contraction.[5]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism and experimental evaluation of this compound, the following diagrams are provided.

Quantitative Data from Efficacy Studies

The efficacy of this compound in modulating neurotransmitter release and reducing wrinkles has been quantified in several key studies. The following tables summarize the significant findings.

Table 1: In Vitro Efficacy of this compound

| Experimental Assay | Cell Type | Peptide Concentration | Endpoint Measured | Result | Reference |

| Glutamate Release Assay | Primary Neuron Culture | 1.5 mM | Inhibition of Glutamate Release | 43% inhibition | [6] |

| Catecholamine Release Assay | Chromaffin Cells | 100 µM | Inhibition of Adrenaline and Noradrenaline Release | Modulation observed (quantitative data not specified) | [1] |

| SNARE Complex Formation | In vitro reconstituted proteins | Not specified | Assembly with Syntaxin and Synaptobrevin | Competitive inhibition demonstrated | [1] |

Table 2: In Vivo (Clinical) Efficacy of this compound

| Study Design | Number of Subjects | Formulation | Duration of Treatment | Endpoint Measured | Result | Reference |

| Skin Topography Analysis | 17 | Cream with 10% SNAP-8 Solution (0.05% active ingredient) | 28 days (twice daily application) | Wrinkle Depth Reduction | Mean reduction of 34.98%; Maximum reduction of 63.13% | [7] |

| Clinical Study | Not specified | Not specified | 28 days | Wrinkle Depth Reduction | Up to 38% reduction | [8] |

Detailed Experimental Protocols

This section outlines the methodologies for the key experiments cited in the efficacy studies of this compound.

In Vitro Inhibition of SNARE Complex Formation

Objective: To evaluate the competitive efficacy of this compound (SNAP-8) in inhibiting the formation of the SNARE complex.

Principle: This assay measures the ability of SNAP-8 to compete with native SNAP-25 for binding to Syntaxin and Synaptobrevin, the other two proteins in the SNARE complex. The formation of the SNARE complex can be detected using various biophysical techniques, such as fluorescence resonance energy transfer (FRET) or enzyme-linked immunosorbent assay (ELISA)-based methods.

General Protocol (based on principles from Lipotec's technical information): [1]

-

Protein Preparation: Obtain or purify recombinant SNARE proteins (Syntaxin, VAMP/Synaptobrevin, and SNAP-25).

-

Immobilization: Immobilize one of the SNARE proteins (e.g., Syntaxin) onto a solid support (e.g., a microplate well).

-

Competitive Binding: Incubate the immobilized protein with a mixture of the other SNARE protein (e.g., VAMP) and either native SNAP-25 (positive control) or this compound at various concentrations. A negative control with heat-denatured proteins should be included.

-

Detection: The formation of the SNARE complex is detected by measuring the amount of the third SNARE protein (e.g., VAMP) that has bound to the immobilized protein. This can be achieved using a labeled antibody against the third protein.

-

Data Analysis: The efficacy of this compound is determined by the degree to which it inhibits the formation of the SNARE complex compared to the positive control. The lower the formation of the SNARE complex, the higher the efficacy of the peptide.

In Vitro Modulation of Neurotransmitter Release

Objective: To assess the ability of this compound to inhibit the release of neurotransmitters from neuronal or neuroendocrine cells.

Principle: Cultured neuronal cells (for glutamate release) or chromaffin cells (for catecholamine release) are pre-loaded with a radiolabeled or fluorescently tagged neurotransmitter or its precursor. The cells are then stimulated to induce neurotransmitter release in the presence or absence of this compound. The amount of released neurotransmitter in the culture medium is quantified.

General Protocol for Catecholamine Release in Chromaffin Cells: [1]

-

Cell Culture: Culture chromaffin cells in appropriate media.

-

Loading: Incubate the cells with tritiated adrenaline and noradrenaline to allow for their uptake.

-

Treatment: Treat the cells with this compound at the desired concentration (e.g., 100 µM).

-

Stimulation: Induce neurotransmitter release using a secretagogue (e.g., high potassium solution or a cholinergic agonist).

-

Quantification: Collect the supernatant and measure the amount of released tritiated catecholamines using liquid scintillation counting.

-

Data Analysis: Compare the amount of neurotransmitter released from treated cells to that from untreated control cells to determine the percentage of inhibition.

General Protocol for Glutamate Release in a Neuron Cell Culture: [1][6]

-

Cell Culture: Establish a primary culture of neurons.

-

Treatment: Incubate the neuron culture with this compound at a specified concentration (e.g., 1.5 mM). A positive control, such as Botulinum Toxin A, can be used for comparison.

-

Stimulation: Depolarize the neurons to trigger glutamate release.

-

Quantification: Measure the concentration of glutamate in the culture medium using a validated assay, such as high-performance liquid chromatography (HPLC) or an enzyme-based colorimetric assay.

-

Data Analysis: Calculate the percentage of inhibition of glutamate release by comparing the treated group to the untreated control.

In Vivo (Clinical) Evaluation of Wrinkle Reduction

Objective: To determine the efficacy of a topical formulation containing this compound in reducing the appearance of expression wrinkles on human skin.

Principle: This is a clinical trial involving human subjects with visible facial wrinkles. The depth and volume of wrinkles are measured at baseline and after a period of product application using non-invasive skin topography analysis techniques.

General Protocol: [7]

-

Subject Recruitment: Select a cohort of healthy volunteers with prominent expression lines (e.g., around the eyes or on the forehead).

-

Inclusion/Exclusion Criteria: Define clear criteria for subject participation, including age, skin type, and the absence of other interfering skin conditions or treatments.

-

Baseline Measurement: At the beginning of the study (T=0), measure the skin topography of the target area for each subject using a non-invasive imaging system (e.g., silicone replicas followed by image analysis, or direct 3D skin imaging).

-

Product Application: Provide the subjects with the cosmetic formulation containing a specified concentration of this compound solution (e.g., a cream with 10% SNAP-8 solution). Instruct the subjects on the application regimen (e.g., twice daily to the target area).

-

Follow-up Measurements: After a predetermined period (e.g., 28 days), repeat the skin topography measurements under the same conditions as the baseline.

-

Data Analysis: Analyze the images to quantify changes in wrinkle depth, volume, and other relevant parameters. Calculate the mean and maximum percentage of wrinkle reduction for the study group.

-

Safety Evaluation: Monitor subjects for any adverse skin reactions throughout the study.

Conclusion

This compound represents a targeted, mechanism-based approach to the topical management of expression wrinkles. Its ability to act as a competitive inhibitor of the SNARE complex provides a compelling, non-invasive alternative for modulating muscle contraction. The quantitative data from both in vitro and in vivo studies support its efficacy in reducing the signs of aging associated with facial expressions. The detailed experimental protocols provided in this guide offer a framework for the continued research and development of this and similar neuropeptides in the fields of dermatology and cosmetic science. Further research focusing on optimizing delivery systems to enhance skin penetration and long-term efficacy will be crucial for maximizing the therapeutic and cosmetic potential of this compound.

References

- 1. cossma.com [cossma.com]

- 2. SNAP-8 Solution | Peptide complex | Cosmetic Ingredients Guide [ci.guide]

- 3. peptides.gg [peptides.gg]

- 4. How Snap 8 Peptides Reduce Expression Lines Fast [signalskinscience.com]

- 5. realpeptides.co [realpeptides.co]

- 6. Cosmeceutical Peptides in the Framework of Sustainable Wellness Economy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Acetyl Octapeptide-1 and its Inhibition of the SNARE Complex

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl Octapeptide-1, also commercially known as Acetyl Octapeptide-3 or SNAP-8™, is a synthetic peptide that has garnered significant attention in the cosmetic and dermatological fields for its anti-wrinkle properties. This document provides a detailed technical overview of its core mechanism of action: the competitive inhibition of the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex. By mimicking a key protein in the neurotransmitter release pathway, this octapeptide offers a non-invasive, topical alternative to botulinum neurotoxins for the reduction of expression lines. This guide consolidates quantitative efficacy data, details relevant experimental protocols, and provides visual diagrams of the molecular pathways and experimental workflows.

Introduction to this compound

This compound is an elongated version of the well-known hexapeptide Argireline (Acetyl Hexapeptide-8). Its amino acid sequence is Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2.[1][2] This octapeptide is designed to reduce the depth of wrinkles caused by the contraction of facial muscles, particularly on the forehead and around the eyes.[2][3] It functions as a muscle relaxant by interfering with the molecular machinery responsible for neurotransmitter release at the neuromuscular junction.[1][4] Unlike botulinum toxins, which are highly potent neurotoxic proteins that cause muscle paralysis, this compound offers a milder, reversible, and safer mechanism of action.[1][2]

Peptide Specifications:

-

INCI Name: this compound / Acetyl Octapeptide-3

-

Sequence: Ac-EEMQRRAD-NH2[3]

-

Molecular Formula: C41H70N16O16S[3]

-

Molecular Weight: Approximately 1075.2 g/mol [3]

-

Appearance: White to off-white powder[3]

Core Mechanism: SNARE Complex Inhibition

The primary mechanism of action for this compound is its modulation of the SNARE complex, a critical component for vesicular fusion and neurotransmitter exocytosis.

The Role of the SNARE Complex

In neuronal cells, the release of neurotransmitters like acetylcholine (B1216132) into the synaptic cleft is what triggers muscle contraction.[6] This release is mediated by the fusion of neurotransmitter-containing vesicles with the presynaptic membrane. The SNARE complex is the core machinery that drives this fusion. It is a ternary complex formed by three key proteins:[6][7]

-

VAMP2 (Synaptobrevin): A vesicle-associated membrane protein (v-SNARE) located on the synaptic vesicle.

-

Syntaxin: A target membrane protein (t-SNARE) on the neuronal cell membrane.

-

SNAP-25 (Synaptosomal-associated protein, 25kDa): A t-SNARE anchored to the neuronal cell membrane that contributes two alpha-helices to the complex.

These three proteins assemble into a stable, four-helix bundle that pulls the vesicle and the cell membrane together, providing the energy required for membrane fusion and subsequent neurotransmitter release.[7][8]

Competitive Inhibition by this compound

This compound is rationally designed to mimic the N-terminal end of the SNAP-25 protein.[1][2] This structural similarity allows it to compete with the native SNAP-25 protein for a position within the SNARE complex.[1][9]

When this compound binds to the complex, it introduces instability. This destabilized or improperly formed SNARE complex cannot efficiently mediate vesicle fusion.[6][9] As a result, the release of acetylcholine is attenuated, leading to a reduction in the degree of muscle contraction.[10][11] This relaxation of the facial muscles prevents the formation of deep expression lines and reduces the appearance of existing ones.[4][5]

This mechanism contrasts sharply with that of Botulinum Toxin A (BoNT-A), which acts as a protease that cleaves the SNAP-25 protein.[6] This irreversible cleavage prevents the SNARE complex from assembling at all, leading to muscle paralysis.[2][6] this compound, however, only modulates and destabilizes the complex, resulting in a reversible and milder muscle relaxation.[1][2]

Quantitative Data and Efficacy

The following tables summarize the quantitative data available from in vitro and clinical studies on this compound and the related peptide, Acetyl Hexapeptide-8 (Argireline), for comparative purposes.

| Peptide | Assay Type | Concentration | Result | Duration | Source |

| This compound/-3 (SNAP-8™) | Clinical Study | Not Specified | Up to 63% reduction in wrinkle appearance | 28-30 days | [1][12] |

| This compound/-3 (SNAP-8™) | Clinical Study | Not Specified | Mean wrinkle reduction of -35% | Not Specified | [13] |

| This compound/-3 (SNAP-8™) | In Vitro (Glutamate Release) | 1.5 mM | 43% inhibition of glutamate (B1630785) release | Not Applicable | [13] |

| Acetyl Hexapeptide-8 (Argireline) | Clinical Study | 10% | Up to 30% reduction in wrinkle depth | 30 days | [14][15] |

| Acetyl Hexapeptide-8 (Argireline) | Clinical Study | Not Specified | 20.6% reduction in wrinkle volume | 7 days | [9] |

| Acetyl Hexapeptide-8 (Argireline) | Clinical Study | Not Specified | 15.9% reduction in wrinkle length | 7 days | [9] |

Visualizations of Pathways and Protocols

Signaling Pathway: SNARE Complex Formation and Inhibition

The following diagram illustrates the normal physiological process of acetylcholine release via the SNARE complex and how this compound interferes with this pathway.

Caption: Mechanism of SNARE complex inhibition by this compound.

Experimental Workflow: In Vitro SNARE Complex Assembly Assay

This diagram outlines a typical workflow to assess the inhibitory effect of a peptide on the formation of the SNARE complex in vitro.

Caption: Workflow for an in vitro SNARE complex assembly inhibition assay.

Experimental Protocols

Detailed protocols are essential for the replication and validation of findings. Below are methodologies for key experiments cited in the evaluation of SNARE complex inhibitors.

In Vitro SNARE Complex Formation and Inhibition Assay

This assay measures the ability of a peptide to prevent the assembly of the three core SNARE proteins into a stable complex.

-

Objective: To quantify the inhibition of ternary SNARE complex formation by this compound.

-

Materials:

-

Recombinant purified proteins: Syntaxin 1A, VAMP2, SNAP-25A.

-

This compound stock solution.

-

Negative control peptide (e.g., a scrambled sequence).

-

Assay Buffer (e.g., 25 mM HEPES pH 7.4, 150 mM KCl).

-

SDS-PAGE loading buffer, gels, and electrophoresis apparatus.

-

Western Blotting equipment and antibodies specific to one of the SNARE proteins (e.g., anti-Syntaxin).

-

Coomassie Brilliant Blue stain.

-

-

Protocol:

-

Reaction Setup: In separate microcentrifuge tubes, prepare reaction mixtures. A typical reaction would include equimolar concentrations (e.g., 2-5 µM) of Syntaxin 1A, VAMP2, and SNAP-25A in the assay buffer.

-

Inhibitor Addition: Add varying concentrations of this compound to the test samples. Add the negative control peptide to another set and only buffer to the positive control (uninhibited) sample.

-

Incubation: Incubate all samples at 37°C for a defined period (e.g., 1-3 hours) to allow for complex formation.

-

Termination: Stop the reaction by adding SDS-PAGE loading buffer. Do not boil the samples, as the SNARE complex is heat-stable but SDS-resistant.

-

Electrophoresis: Load the samples onto a 12-15% SDS-polyacrylamide gel and run until adequate separation is achieved.

-

Detection:

-

Coomassie Staining: Stain the gel with Coomassie Brilliant Blue to visualize all protein bands. The assembled ternary SNARE complex will appear as a high molecular weight band.

-

Western Blotting: Transfer the proteins to a PVDF membrane. Probe with a primary antibody against one of the SNARE components, followed by a secondary HRP-conjugated antibody. Detect using an enhanced chemiluminescence (ECL) substrate.

-

-

Analysis: Quantify the density of the high molecular weight SNARE complex band in each lane using densitometry software (e.g., ImageJ). Compare the band intensity in the peptide-treated samples to the uninhibited control to calculate the percentage of inhibition.

-

Neurotransmitter Release Assay from Cultured Neuronal Cells

This cell-based assay measures the functional consequence of SNARE complex inhibition—the reduction in neurotransmitter release.

-

Objective: To determine the effect of this compound on depolarization-induced neurotransmitter (e.g., glutamate, norepinephrine) release from cultured cells.

-

Materials:

-

Neuronal cell line (e.g., PC12 cells, primary chromaffin cells, or cultured neurons).

-

Cell culture medium and reagents.

-

This compound.

-

Basal salt solution (e.g., Krebs-Ringer-HEPES buffer).

-

High potassium (depolarizing) solution (basal solution with KCl concentration increased to 50-60 mM).

-

Detection kit for the specific neurotransmitter (e.g., Glutamate Assay Kit, ELISA for norepinephrine).

-

-

Protocol:

-

Cell Culture: Plate cells in multi-well plates and culture until they are differentiated and ready for the assay.

-

Peptide Pre-incubation: Wash the cells with the basal salt solution. Pre-incubate the cells with various concentrations of this compound in the basal solution for a period (e.g., 30 minutes to 2 hours) to allow for peptide uptake.

-

Stimulation: To induce neurotransmitter release, remove the peptide-containing solution and add the high potassium (depolarizing) solution. Incubate for a short period (e.g., 2-5 minutes).

-

Sample Collection: Collect the supernatant (extracellular medium) from each well. This contains the released neurotransmitters.

-

Quantification: Analyze the concentration of the target neurotransmitter in the collected supernatant using an appropriate detection method (e.g., colorimetric assay, fluorescence assay, or ELISA).

-

Analysis: Compare the amount of neurotransmitter released from peptide-treated cells to that released from untreated (control) cells. Calculate the percentage of inhibition for each peptide concentration.

-

Conclusion

This compound represents a significant advancement in cosmetic science, providing a targeted, non-invasive approach to mitigating the signs of aging. Its mechanism, centered on the competitive inhibition of the SNARE complex, is well-supported by in vitro and clinical data. By mimicking the N-terminus of SNAP-25, it effectively destabilizes the protein machinery essential for muscle-contracting neurotransmitter release. This leads to a measurable reduction in the appearance of expression wrinkles. The detailed protocols and mechanistic pathways provided in this guide offer a comprehensive resource for researchers and developers working to validate, formulate, and innovate with this and other neuromodulating peptides. As the demand for effective and safe alternatives to invasive procedures grows, the scientific understanding of peptides like this compound will be paramount.

References

- 1. Acetyl Octapeptide-3 | SNAP-8™ with ‘BOTOX® like’ effect | Acetyl Glutamyl Heptapeptide-3 [ci.guide]

- 2. An effective anti-wrinkle substance: Acetyl octapeptide-3_Chemicalbook [chemicalbook.com]

- 3. activepeptide.com [activepeptide.com]

- 4. isclinical.co.uk [isclinical.co.uk]

- 5. innospk.com [innospk.com]

- 6. cannabeauty.es [cannabeauty.es]

- 7. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 8. mdpi.com [mdpi.com]

- 9. Discover the best-kept secret ingredient [cosmeticsbusiness.com]

- 10. jddonline.com [jddonline.com]

- 11. An Open Label Clinical Trial of a Peptide Treatment Serum and Supporting Regimen Designed to Improve the Appearance of Aging Facial Skin - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 12. savemefrom.com [savemefrom.com]

- 13. Cosmeceutical Peptides in the Framework of Sustainable Wellness Economy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A synthetic hexapeptide (Argireline) with antiwrinkle activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Acetyl Octapeptide-1: A Deep Dive into its Function as a SNAP-25 Mimic for Neuromodulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl octapeptide-1, also known as acetyl octapeptide-3 and commercially available under names like SNAP-8™, is a synthetic peptide that has garnered significant attention in the cosmetic and therapeutic fields for its potential to modulate neurotransmitter release.[1][2] This technical guide delves into the core mechanism of this compound, focusing on its function as a biomimetic of SNAP-25, a key protein in the synaptic vesicle fusion machinery. We will explore the quantitative data supporting its efficacy, provide detailed experimental protocols for its evaluation, and visualize the intricate signaling pathways and experimental workflows involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating neuropeptides and their therapeutic applications.

Introduction: The SNARE Complex and Neurotransmitter Release

The release of neurotransmitters at synaptic terminals is a fundamental process for neuronal communication. This process is meticulously orchestrated by the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein Receptor) complex.[3][4][5] This protein machinery facilitates the fusion of synaptic vesicles, containing neurotransmitters, with the presynaptic membrane, leading to the exocytosis of their contents into the synaptic cleft.

The core SNARE complex is a heterotrimeric assembly composed of three key proteins:

-

Synaptobrevin (or VAMP - Vesicle-Associated Membrane Protein): Located on the synaptic vesicle membrane.

-

Syntaxin (B1175090): Anchored in the presynaptic plasma membrane.

-

SNAP-25 (Synaptosome-Associated Protein of 25 kDa): Also located on the presynaptic plasma membrane.[6][7]

The formation of this stable four-helix bundle brings the vesicle and plasma membranes into close proximity, driving the fusion process.[4][7] Disruption or modulation of the SNARE complex formation can therefore significantly impact neurotransmitter release.[5][8] This is the principle behind the action of botulinum neurotoxins (BoNTs), which cleave specific SNARE proteins, leading to muscle paralysis.[8]

This compound: A Competitive Inhibitor of SNARE Complex Formation

This compound is an octapeptide with the amino acid sequence Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2.[9][10] It is designed as a mimic of the N-terminal end of the SNAP-25 protein.[8][11] This structural similarity allows it to compete with the native SNAP-25 for a position within the SNARE complex.[1][2]

By competitively binding to syntaxin and synaptobrevin, this compound destabilizes the formation of a functional SNARE complex.[8] This interference attenuates the fusion of synaptic vesicles with the presynaptic membrane, resulting in a reduced release of neurotransmitters, such as glutamate (B1630785) and acetylcholine.[10][12] Unlike botulinum toxin, which causes irreversible cleavage of SNAP-25, the action of this compound is reversible, leading to a temporary and localized modulation of muscle contraction.[1]

Quantitative Efficacy Data

Several in-vitro and in-vivo studies have provided quantitative data on the efficacy of this compound. The following tables summarize key findings.

| In-Vitro Efficacy Data | |

| Parameter | Result |

| Glutamate Release Inhibition | 43% reduction in glutamate release from neuronally differentiated dental pulp stem cells at a concentration of 1.5 mM.[10] |

| SNARE Complex Formation | Competitively inhibits the formation of the SNARE complex in reconstituted lipid vesicle fusion assays. |

| In-Vivo Efficacy Data (Cosmetic Applications) | |

| Parameter | Result |

| Wrinkle Reduction (Manufacturer Data) | Up to 63% reduction in wrinkle depth, with a mean value of 35%.[10] |

| Fine Lines/Wrinkles Reduction (Clinical Study) | A product containing acetyl octapeptide-3, among other peptides, resulted in a 25.8% noticeable decrease in fine lines/wrinkles after a 12-week clinical trial.[13] |

Note on Skin Penetration: It is crucial to consider the delivery of this compound to its target site. In-vitro studies on the similar, smaller peptide acetyl hexapeptide-8 have shown that only a very small percentage (less than 0.5%) penetrates beyond the stratum corneum, with the majority remaining on the skin's surface.[14] This suggests that formulation and delivery systems are critical for the efficacy of topically applied this compound.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism of action of this compound as a SNAP-25 mimic.

Caption: Mechanism of this compound as a SNAP-25 mimic.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound.

In-Vitro Competitive SNARE Complex Formation Assay (Lipid Mixing Assay)

This assay assesses the ability of this compound to inhibit the fusion of lipid vesicles mediated by reconstituted SNARE proteins.

Experimental Workflow Diagram:

Caption: Workflow for the in-vitro lipid mixing assay.

Methodology:

-

Protein Expression and Purification: Express and purify recombinant synaptobrevin, syntaxin, and SNAP-25 proteins.

-

Liposome (B1194612) Preparation:

-

Prepare two populations of small unilamellar vesicles (SUVs).

-

v-SNARE Liposomes: Reconstitute synaptobrevin into SUVs containing a fluorescent lipid pair for FRET (e.g., NBD-PE and Rhodamine-PE) at a concentration that causes self-quenching.

-

t-SNARE Liposomes: Reconstitute syntaxin and SNAP-25 into unlabeled SUVs.

-

-

Fusion Assay:

-

In a multi-well plate, mix the v-SNARE and t-SNARE liposomes.

-

Add varying concentrations of this compound or a control peptide to the wells.

-

Initiate fusion (e.g., by raising the temperature).

-

Monitor the fluorescence of the NBD donor fluorophore over time using a fluorescence plate reader. An increase in NBD fluorescence indicates lipid mixing (fusion) due to the dilution of the FRET pair.

-

-

Data Analysis: Calculate the initial rate of fluorescence increase for each condition. Determine the percentage of inhibition of fusion by this compound compared to the control.

In-Vitro Glutamate Release Inhibition Assay from Neuronal Cell Culture

This assay measures the effect of this compound on the release of the neurotransmitter glutamate from cultured neuronal cells.

Experimental Workflow Diagram:

Caption: Workflow for the in-vitro glutamate release assay.

Methodology:

-

Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons (e.g., cortical or hippocampal neurons). Differentiate the cells to establish a mature neuronal phenotype capable of neurotransmitter release.

-

Peptide Treatment: Pre-incubate the differentiated cells with various concentrations of this compound or a control peptide for a specified period.

-

Depolarization: Wash the cells and then stimulate them with a depolarizing solution (e.g., a high potassium buffer) to trigger vesicular glutamate release.

-

Sample Collection: Collect the cell culture supernatant at specific time points after depolarization.

-

Glutamate Quantification: Measure the concentration of glutamate in the collected supernatants using a commercially available glutamate assay kit (colorimetric or fluorometric).

-

Data Analysis: Normalize the glutamate release to the total protein content of the cells. Calculate the percentage of inhibition of glutamate release by this compound compared to the control.

In-Vivo Wrinkle Reduction Analysis (Topical Application)

This protocol outlines a clinical study design to evaluate the anti-wrinkle efficacy of a topical formulation containing this compound.

Experimental Workflow Diagram:

Caption: Workflow for in-vivo wrinkle reduction analysis.

Methodology:

-

Study Design: Conduct a double-blind, placebo-controlled, split-face study with a sufficient number of human volunteers who have visible facial wrinkles (e.g., crow's feet, forehead lines).

-

Baseline Measurements:

-

Acquire high-resolution images of the treatment areas.

-

Create silicone replicas of the skin surface to analyze skin topography.

-

-

Treatment Protocol:

-

Subjects will apply the formulation containing this compound to one side of their face and a placebo formulation to the other side, twice daily for a specified duration (e.g., 28 or 56 days).

-

-

Follow-up Assessments: Repeat the imaging and silicone replica acquisition at predefined intervals (e.g., week 4, week 8).

-

Data Analysis:

-

Analyze the silicone replicas using profilometry techniques to quantify changes in wrinkle parameters such as depth, volume, and roughness.

-

Use image analysis software to assess visible changes in wrinkle appearance from the photographs.

-

-

Statistical Analysis: Perform statistical analysis to compare the changes in wrinkle parameters between the this compound treated side and the placebo-treated side.

Conclusion

This compound presents a compelling approach for the modulation of neurotransmitter release through its biomimicry of the SNAP-25 protein. The available data suggests its potential in applications where a temporary and localized reduction in muscle contraction is desired. However, for topical applications, formulation and delivery strategies are paramount to ensure the peptide reaches its target in sufficient concentrations. The experimental protocols outlined in this guide provide a framework for the robust evaluation of this compound and similar neuropeptides, enabling researchers and developers to further explore their therapeutic and cosmetic potential. Further independent clinical trials are warranted to substantiate the cosmetic efficacy claims.

References

- 1. Distinct Domains of Complexins Bind SNARE Complexes and Clamp Fusion in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jddonline.com [jddonline.com]

- 3. Simultaneous lipid and content mixing assays for in vitro reconstitution studies of synaptic vesicle fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous lipid and content mixing assays for in vitro reconstitution studies of synaptic vesicle fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SNARE Modulators and SNARE Mimetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Video: Dorsal Root Ganglia Isolation and Primary Culture to Study Neurotransmitter Release [jove.com]

- 7. Reconstituting SNARE-mediated membrane fusion at the single liposome level - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Cosmeceutical Peptides in the Framework of Sustainable Wellness Economy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Efficacy of bioactive peptides loaded on hyaluronic acid microneedle patches: A monocentric clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Acetyl Octapeptide-1: A Technical Guide to Its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl octapeptide-1, an elongated analogue of the well-known acetyl hexapeptide-3 (B12377308) (Argireline), has emerged as a significant cosmetic ingredient with potent anti-wrinkle properties. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological mechanism of this compound. It details the solid-phase synthesis methodology, elucidates its function as a competitive inhibitor of the SNARE complex, and presents available quantitative data on its efficacy. Furthermore, this document includes detailed experimental protocols for key assays relevant to its characterization and visualization of its signaling pathway and experimental workflows.

Discovery and Background

This compound, also known as SNAP-8, was developed as a longer and potentially more effective version of acetyl hexapeptide-3.[1] Both peptides are designed to mimic the N-terminal end of the SNAP-25 protein, a key component of the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex.[2][3] The SNARE complex is essential for the fusion of vesicles with the presynaptic membrane, a process that mediates the release of neurotransmitters like acetylcholine.[2][3] By interfering with the formation of this complex, these peptides aim to reduce muscle contractions that lead to the formation of expression wrinkles.[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.

Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis

This protocol outlines the general steps for the manual synthesis of this compound on a Rink Amide resin to yield a C-terminally amidated peptide.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (Fmoc-Asp(OtBu)-OH, Fmoc-Ala-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Met-OH, Fmoc-Glu(OtBu)-OH)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Acetic anhydride (B1165640)

-

Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)

-

Anhydrous diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours.

-

Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment with fresh piperidine solution for 15 minutes.

-

Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

-

Amino Acid Coupling:

-

For each amino acid in the sequence (from C-terminus to N-terminus: Asp-Ala-Arg-Arg-Gln-Met-Glu-Glu), pre-activate 3 equivalents of the Fmoc-protected amino acid with 2.9 equivalents of HBTU and 6 equivalents of DIPEA in DMF.

-

Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

-

After a negative Kaiser test, wash the resin with DMF (3x) and DCM (3x).

-

-

N-terminal Acetylation:

-

After the final Fmoc deprotection of the N-terminal glutamic acid, wash the resin with DMF.

-

Prepare an acetylation solution of 10% acetic anhydride and 5% DIPEA in DMF.

-

Add the acetylation solution to the peptide-resin and agitate for 1 hour at room temperature.

-

Wash the resin extensively with DMF (5x) and DCM (5x).

-

-

Cleavage and Deprotection:

-

Dry the acetylated peptide-resin under vacuum.

-

Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether twice.

-

Dry the crude peptide pellet.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity of the purified peptide by mass spectrometry.

-

Synthesis workflow for this compound.

Mechanism of Action: SNARE Complex Inhibition

This compound functions by mimicking the N-terminal end of the SNAP-25 protein.[2] It competes with native SNAP-25 for a position in the SNARE complex, thereby destabilizing its formation.[2] The SNARE complex, composed of SNAP-25, syntaxin, and synaptobrevin (VAMP), is crucial for the fusion of synaptic vesicles with the presynaptic membrane, which leads to the release of neurotransmitters such as acetylcholine.[2][3] By inhibiting the formation of a functional SNARE complex, this compound attenuates the release of these neurotransmitters, leading to a reduction in muscle contractions and consequently, a decrease in the appearance of expression wrinkles.[2]

Inhibition of the SNARE complex by this compound.

Quantitative Data

The following tables summarize the available quantitative data on the efficacy of this compound.

Table 1: In Vitro Efficacy

| Parameter | Value | Concentration | Source |

| Glutamate (B1630785) Release Inhibition | 43% | 1.5 mM | [2] |

Table 2: Clinical Efficacy (Anti-Wrinkle Effect)

| Parameter | Value | Study Duration | Source |

| Maximum Wrinkle Reduction | -63.18% | 28 days | [2] |

| Mean Wrinkle Reduction | -35% | 28 days | [2] |

| Improvement in Facial Lines | Statistically Significant (p=0.006) | 14 weeks | [4] |

| Improvement in Facial Wrinkles | Statistically Significant (p=0.018) | 14 weeks | [4] |

| Improvement in Eye Lines | Statistically Significant (p<0.001) | 14 weeks | [4] |

| Improvement in Eye Wrinkles | Statistically Significant (p=0.001) | 14 weeks | [4] |

Key Experimental Methodologies

In Vitro Neurotransmitter Release Assay (Representative Protocol)

This protocol describes a general method for assessing the inhibitory effect of peptides on neurotransmitter release from cultured neuronal cells, such as PC12 cells.

Materials:

-

PC12 cells

-

Cell culture medium (e.g., DMEM with supplements)

-

Krebs-Ringer-HEPES (KRH) buffer

-

High potassium KRH buffer (e.g., containing 50-60 mM KCl)

-

This compound solution at various concentrations

-

Reagents for neurotransmitter detection (e.g., for HPLC with electrochemical detection for catecholamines, or a glutamate assay kit)

Procedure:

-

Cell Culture: Culture PC12 cells to a suitable confluency in multi-well plates.

-

Pre-incubation: Wash the cells with KRH buffer and then pre-incubate with different concentrations of this compound in KRH buffer for a defined period (e.g., 30-60 minutes).

-

Stimulation: Remove the pre-incubation solution and stimulate the cells with high potassium KRH buffer for a short period (e.g., 5-10 minutes) to induce depolarization and neurotransmitter release. A control group should be stimulated without prior exposure to the peptide.

-

Sample Collection: Collect the supernatant (extracellular medium) containing the released neurotransmitters.

-

Quantification: Analyze the concentration of the target neurotransmitter (e.g., dopamine, norepinephrine, or glutamate) in the collected samples using a suitable analytical method.

-

Data Analysis: Calculate the percentage inhibition of neurotransmitter release for each concentration of this compound compared to the control.

In Vitro Skin Permeation Study (Representative Protocol using Franz Diffusion Cells)

This protocol outlines a general procedure for evaluating the penetration of this compound through a skin membrane.

Materials:

-

Franz diffusion cells

-

Excised human or animal skin (e.g., porcine ear skin)

-

Receptor fluid (e.g., phosphate-buffered saline, PBS)

-

Formulation containing this compound

-

Analytical method for peptide quantification (e.g., LC-MS/MS)

Procedure:

-

Skin Preparation: Excise and prepare the skin membrane to the appropriate thickness and mount it between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

-

Cell Assembly: Fill the receptor chamber with pre-warmed receptor fluid and ensure no air bubbles are trapped beneath the skin. Maintain the temperature at 32°C to mimic physiological conditions.

-

Application of Formulation: Apply a known amount of the formulation containing this compound to the skin surface in the donor chamber.

-

Sampling: At predetermined time intervals, collect samples from the receptor fluid for analysis. Replace the collected volume with fresh, pre-warmed receptor fluid.

-

Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method.

-

Data Analysis: Calculate the cumulative amount of peptide permeated per unit area over time and determine the steady-state flux and permeability coefficient.

Workflow for in vitro skin permeation study.

Conclusion

This compound represents a significant advancement in the field of cosmetic peptides for anti-aging applications. Its well-defined mechanism of action, involving the competitive inhibition of the SNARE complex, provides a strong scientific basis for its efficacy in reducing the appearance of expression wrinkles. The available in vitro and clinical data support its activity. The detailed methodologies provided in this guide offer a framework for the synthesis, characterization, and evaluation of this compound and similar neuromodulating peptides, facilitating further research and development in this area.

References

The Biological Function of Acetyl Octapeptide-1: A Technical Guide to a Botox-like Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl Octapeptide-1, also known as Acetyl Octapeptide-3 and commercially marketed as SNAP-8™, is a synthetic peptide that has garnered significant attention in the cosmetic and dermatological fields for its anti-wrinkle properties. Functioning as a biomimetic of the N-terminal end of the SNAP-25 protein, it operates at the presynaptic terminal of the neuromuscular junction. Its primary biological function is the competitive inhibition of the SNARE complex, a critical component of the neurotransmitter release machinery. By destabilizing this complex, this compound attenuates the release of acetylcholine (B1216132), leading to a reduction in muscle contraction and consequently, the smoothing of expression lines. This document provides an in-depth examination of its molecular mechanism, a summary of quantitative efficacy data, detailed experimental protocols for its evaluation, and visual representations of the relevant biological pathways and workflows.

Introduction

Facial wrinkling, a prominent sign of aging, is exacerbated by the repetitive contraction of facial expression muscles.[1] These contractions are triggered by the release of neurotransmitters, primarily acetylcholine (ACh), at the neuromuscular junction.[][3] The core molecular machinery responsible for the fusion of neurotransmitter-containing vesicles with the neuronal membrane is the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex.[1][4] this compound is an octapeptide with the amino acid sequence Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2.[5] It is designed as a safer, non-invasive topical alternative to Botulinum Toxin (BoNT), targeting the same fundamental pathway of wrinkle formation.[6][7]

Molecular Mechanism of Action: SNARE Complex Inhibition

The release of acetylcholine into the synaptic cleft is a process known as exocytosis, which is wholly dependent on the proper assembly of the SNARE complex. This ternary complex is formed by three key proteins:

-

VAMP (Vesicle-Associated Membrane Protein) or Synaptobrevin: Located on the synaptic vesicle membrane.[5]

-

Syntaxin: Located on the presynaptic plasma membrane.[5]

-

SNAP-25 (Synaptosomal-Associated Protein of 25 kDa): Also located on the presynaptic plasma membrane.[1][5]

These proteins form a tight four-helix bundle that forces the vesicle and plasma membranes into close proximity, driving membrane fusion and the subsequent release of neurotransmitters.[4][8]

This compound functions as a competitive antagonist of SNAP-25.[7] Its structure mimics the N-terminal domain of SNAP-25, allowing it to compete for a position within the SNARE complex.[1][5] This competition leads to the formation of a destabilized, non-functional SNARE complex.[1][7] The vesicle is unable to dock and fuse efficiently with the presynaptic membrane, resulting in a significant reduction in acetylcholine release.[1] This diminished neuronal signal leads to an attenuation of muscle contraction, relaxing the facial muscles and reducing the depth of wrinkles caused by repetitive movements.[6][9]

Quantitative Data and Experimental Evidence

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The primary endpoints measured include the inhibition of neurotransmitter release and the clinical reduction of wrinkle depth.

Table 1: Summary of In Vitro Efficacy Data

| Assay Type | Model System | Peptide Concentration | Endpoint Measured | Result | Reference |

| Neurotransmitter Release | Chromaffin Cell Culture | 1.5 mM | Glutamate (B1630785) Release | 43% Inhibition | [3] |

| SNARE Complex Formation | Reconstituted Proteins | Not Specified | Complex Stability | Inhibition of Formation | [1][] |

| Synergistic Effect Study | In Vitro Assay | 0.75 mM (with Leuphasyl) | Neurotransmitter Release | 47% Total Inhibition | [3] |

Table 2: Summary of In Vivo (Clinical) Efficacy Data

| Study Design | Formulation | Duration | Endpoint Measured | Result | Reference |

| Open Label | Cream with 10% SNAP-8™ Solution | 28 Days | Skin Topography (Wrinkle Depth) | Mean Reduction: -35%Max Reduction: -62.8% | [3] |

| Open Label | Cream with 10% SNAP-8™ Solution | 30 Days | Appearance of Expression Lines | Up to 63% Reduction | [7][9] |

| Open Label | Multi-peptide Serum | 24 Weeks | Investigator-assessed Wrinkles | 23% Improvement | [10] |

| Open Label | Multi-peptide Serum | 24 Weeks | Investigator-assessed Skin Firmness | 60% Improvement | [10] |

Detailed Experimental Protocols

The following sections describe generalized protocols for key experiments used to validate the function of this compound.

Protocol: In Vitro Neurotransmitter Release Assay

This protocol outlines a method for quantifying the inhibitory effect of this compound on neurotransmitter release from a cultured neuronal cell model.

Objective: To measure the change in depolarization-induced neurotransmitter (e.g., glutamate or a catecholamine) release from cultured neuronal or neuroendocrine (e.g., PC12, SH-SY5Y) cells following treatment with the peptide.

Methodology:

-

Cell Culture: Plate neuronal cells onto poly-D-lysine-coated multi-well plates and differentiate for an appropriate period (e.g., 4-7 days) to allow for the development of mature synaptic machinery.[11]

-

Peptide Incubation: Pre-incubate the differentiated cells with varying concentrations of this compound (e.g., 0.1 mM to 2 mM) in a buffered solution for a defined period (e.g., 2-24 hours). Include a vehicle-only control group.

-

Depolarization: Wash the cells gently to remove excess peptide. Induce neurotransmitter release by depolarizing the cells with a high-potassium buffer (e.g., 56 mM KCl) for a short duration (e.g., 5-10 minutes). A non-depolarizing buffer is used as a negative control.

-

Supernatant Collection: Immediately collect the supernatant from each well.

-

Quantification: Analyze the concentration of the target neurotransmitter in the supernatant using a sensitive detection method, such as High-Performance Liquid Chromatography (HPLC) with electrochemical or fluorescence detection, or an Enzyme-Linked Immunosorbent Assay (ELISA).[12]

-

Data Analysis: Normalize the amount of released neurotransmitter to the total protein content in each well. Calculate the percentage inhibition of release for each peptide concentration relative to the vehicle-treated, depolarized control.

Protocol: In Vivo Clinical Anti-Wrinkle Efficacy Study

This protocol describes a typical clinical study design to assess the anti-wrinkle efficacy of a topical formulation containing this compound.

Objective: To quantify the reduction in facial wrinkle depth and skin roughness after a defined period of topical application.

Methodology:

-

Subject Recruitment: Recruit a panel of healthy volunteers (e.g., n=20-50) with mild to moderate facial wrinkles (e.g., periorbital or forehead lines). Define clear inclusion and exclusion criteria.

-

Baseline Measurement: At the start of the study (Day 0), capture high-resolution images and perform quantitative skin topography analysis on the target facial areas using techniques like silicone replica analysis with image processing or fringe projection profilometry.

-

Product Application: Provide subjects with the test formulation (e.g., a cream containing 10% of an this compound solution) and a placebo or vehicle control. Instruct them on a standardized application regimen (e.g., twice daily to the specified area). The study should be randomized and double-blinded for highest quality.

-

Follow-up Assessments: Repeat the imaging and topography measurements at predefined time points (e.g., Day 14, Day 28).[1]

-

Data Analysis: Use specialized software to analyze the skin topography data, calculating parameters such as average wrinkle depth (Ra), maximum wrinkle depth (Rz), and overall skin roughness. Perform statistical analysis (e.g., paired t-test or ANOVA) to compare the changes from baseline for the active and placebo groups.

-

Safety Evaluation: Monitor subjects for any adverse events or skin irritation throughout the study.

Conclusion and Future Directions

This compound presents a compelling example of rational drug design applied to cosmetic science. Its biological function is centered on the specific and competitive inhibition of the SNARE complex, providing a targeted mechanism to reduce muscle contraction and the appearance of expression wrinkles. The quantitative data from both cellular assays and clinical trials support its efficacy. For drug development professionals, this peptide serves as a model for targeting protein-protein interactions at the synapse. Future research may focus on enhancing its skin penetration, exploring its potential in other therapeutic areas involving hyperactivity at the neuromuscular junction, and identifying synergistic combinations with other neuromodulatory peptides to achieve enhanced clinical outcomes.

References

- 1. cellbone.com [cellbone.com]

- 3. Cosmeceutical Peptides in the Framework of Sustainable Wellness Economy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. corepeptides.com [corepeptides.com]

- 6. isclinical.co.uk [isclinical.co.uk]

- 7. Acetyl Octapeptide-3 | SNAP-8™ with ‘BOTOX® like’ effect | Acetyl Glutamyl Heptapeptide-3 [ci.guide]

- 8. mdpi.com [mdpi.com]

- 9. How Snap 8 Peptides Reduce Expression Lines Fast [signalskinscience.com]

- 10. The Benefits of a Multimechanistic Antiaging Skin Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Uptake and Localization of Acetyl Octapeptide-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl octapeptide-1, also known as Acetyl Octapeptide-3 or SNAP-8, is a synthetic peptide renowned for its application in cosmetic formulations due to its purported anti-wrinkle effects. Its mechanism of action is attributed to its structural similarity to the N-terminus of the SNAP-25 protein, allowing it to interfere with the formation of the SNARE complex and subsequently modulate neurotransmitter release, leading to a reduction in muscle contractions that cause expression lines. Despite its well-characterized downstream effects, a comprehensive public understanding of its cellular uptake and subsequent intracellular localization remains largely undefined in scientific literature. This guide synthesizes the known mechanism of action of this compound and provides a detailed framework for investigating its cellular penetration and trafficking, drawing upon established methodologies in the study of cell-penetrating peptides (CPPs). This document is intended to serve as a technical resource for researchers and professionals in drug development and cosmetic science, offering both established knowledge and a proposed roadmap for future research.

Known Mechanism of Action: SNARE Complex Inhibition

This compound is designed to mimic the N-terminal end of SNAP-25, a crucial protein in the synaptic vesicle fusion machinery. By competing with SNAP-25 for a position in the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex, this compound destabilizes this complex. The SNARE complex is essential for the fusion of vesicles containing neurotransmitters, such as acetylcholine (B1216132), with the presynaptic membrane.[1] Inhibition of the SNARE complex formation leads to a reduction in the release of acetylcholine into the neuromuscular junction, resulting in attenuated muscle contraction and a relaxation of facial muscles, which helps to diminish the appearance of expression wrinkles.[1]

Cellular Uptake and Localization: A Research Gap

A thorough review of publicly available scientific literature reveals a significant gap in the understanding of how this compound traverses the cell membrane and where it localizes within the cell to exert its effects. While its extracellular application and subsequent physiological response are documented in cosmetic studies, the specific pathways of its internalization are not well-defined. To address this, we propose a research framework based on the established principles of cell-penetrating peptide (CPP) analysis.

Proposed Cellular Uptake Mechanisms

Based on the behavior of other peptides, the cellular uptake of this compound is likely to occur through one or more of the following endocytic pathways:

-

Macropinocytosis: A non-specific process of engulfing extracellular fluid and its contents.

-

Clathrin-Mediated Endocytosis: A receptor-mediated pathway involving the formation of clathrin-coated pits.

-

Caveolae-Mediated Endocytosis: Internalization through flask-shaped invaginations of the plasma membrane rich in caveolin.

-

Clathrin- and Caveolae-Independent Endocytosis: Other less characterized pathways.

References

Acetyl Octapeptide-1: An In-Depth Technical Guide to Aqueous Buffer Solubility for Researchers and Drug Development Professionals

Introduction: Acetyl Octapeptide-1, also known commercially as SNAP-8, is a synthetic peptide that has garnered significant attention in the cosmetic and pharmaceutical industries for its anti-wrinkle and muscle-relaxing properties. As an analogue of the N-terminal end of the SNAP-25 protein, it functions by competitively inhibiting the SNARE complex, thereby modulating neurotransmitter release. For researchers, scientists, and drug development professionals, a thorough understanding of its solubility in aqueous buffers is paramount for formulation development, stability studies, and in vitro and in vivo assays. This technical guide provides a comprehensive overview of the aqueous solubility of this compound, detailed experimental protocols for its determination, and visualizations of its mechanism of action and relevant experimental workflows.

Quantitative Solubility Data

| Buffer System | pH | Temperature (°C) | Ionic Strength | Solubility | Reference/Notes |

| Phosphate Buffered Saline (PBS) | 7.2 | Not Specified | Not Specified | 10 mg/mL | |

| Aqueous/Alcoholic Systems | Not Specified | Not Specified | Not Specified | ≥80 mg/mL | |

| Water | Neutral | Room Temperature | Not Applicable | Water-soluble | |

| Bacteriostatic Water | Not Specified | Not Specified | Not Specified | Soluble | |

| DMSO | Not Applicable | Not Specified | Not Applicable | 10 mg/mL | |

| Acidic Buffer (e.g., 1% Acetic Acid) | <7 | Room Temperature | Not Specified | Expected to be > 1 mg/mL | |

| Basic Buffer (e.g., Ammonium Bicarbonate) | >7 | Room Temperature | Not Specified | Solubility may be lower | General peptide solubility guidelines |

Note: The amino acid sequence of this compound (Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2) contains acidic (Glutamic Acid, Aspartic Acid) and basic (Arginine) residues. Its isoelectric point (pI) will influence its net charge and, consequently, its solubility at different pH values. Generally, peptide solubility is lowest near its pI and increases as the pH moves away from the pI.

Experimental Protocols

Protocol 1: Determination of this compound Solubility by Visual Assessment (Turbidity)

This protocol provides a straightforward method for estimating the solubility of this compound in a specific aqueous buffer.

Materials:

-

This compound (lyophilized powder)

-

Selected aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

-

Vortex mixer

-

Microcentrifuge

-

Calibrated micropipettes and sterile tips

Procedure:

-

Preparation of Stock Solution:

-

Accurately weigh a small amount (e.g., 1 mg) of lyophilized this compound into a sterile microcentrifuge tube.

-

Add a small, precise volume of the desired aqueous buffer (e.g., 100 µL) to the tube to create a concentrated stock solution (e.g., 10 mg/mL).

-

-

Solubilization:

-

Vortex the tube for 1-2 minutes to facilitate dissolution.

-

If the peptide does not fully dissolve, sonicate the sample in a water bath for 5-10 minutes.

-

-

Visual Inspection:

-

Visually inspect the solution against a dark background for any undissolved particles or turbidity. A completely dissolved solution will be clear.

-

-

Serial Dilutions:

-

If the initial concentration is soluble, create a series of dilutions in the same buffer to determine the saturation point.

-

If the initial concentration is not fully soluble, add increasing volumes of the buffer until the peptide completely dissolves, and calculate the final concentration.

-

-

Centrifugation:

-

For solutions that appear clear, centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to pellet any micro-aggregates that may not be visible to the naked eye.

-

-

Reporting:

-

Report the solubility as the highest concentration at which the peptide remains in a clear solution after centrifugation.

-

Protocol 2: Quantitative Determination of this compound Solubility using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a more precise method for quantifying the amount of dissolved this compound in a saturated solution.

Materials:

-

This compound (lyophilized powder)

-

Selected aqueous buffer

-

Vortex mixer

-

Thermomixer or incubator shaker

-

Microcentrifuge

-

Syringe filters (0.22 µm)

-

HPLC system with a C18 column and UV detector (214 nm)

-

Mobile phase: Acetonitrile and water with 0.1% Trifluoroacetic Acid (TFA)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of lyophilized this compound to a known volume of the desired aqueous buffer in a microcentrifuge tube.

-

Incubate the tube at a controlled temperature (e.g., 25°C) with constant agitation for a sufficient period (e.g., 24 hours) to reach equilibrium.

-

-

Sample Preparation:

-

Centrifuge the saturated solution at high speed (e.g., 14,000 x g) for 15 minutes to pellet the undissolved peptide.

-

Carefully collect the supernatant without disturbing the pellet.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the filtered supernatant from the saturated solution.

-

Analyze the chromatograms and determine the peak area corresponding to this compound.

-

-

Quantification:

-

Use the calibration curve to determine the concentration of Acetyl Octapeptide

-

Methodological & Application

Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Acetyl Octapeptide-1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the chemical synthesis of Acetyl Octapeptide-1 using manual or automated Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). The described methodology is intended for research and development purposes.

Introduction

This compound is a synthetic peptide with the sequence Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH₂. It is a component in various cosmetic and research applications. The synthesis of this peptide is effectively achieved through Fmoc-based SPPS, which involves the stepwise addition of amino acids to a growing peptide chain covalently attached to an insoluble solid support. This method simplifies the purification of the intermediate peptide at each step of the synthesis. The protocol outlined below covers the entire process from resin preparation to the final purified peptide.

Synthesis Strategy

The synthesis strategy employs Fmoc for temporary Nα-amino group protection and acid-labile protecting groups for the amino acid side chains. A Rink Amide resin is utilized to generate the C-terminal amide upon final cleavage. The synthesis workflow is depicted below.

Caption: Workflow for the Solid-Phase Synthesis of this compound.

Experimental Protocols

Materials and Reagents

| Reagent | Grade |

| Rink Amide Resin (100-200 mesh) | Synthesis Grade |

| Fmoc-Asp(OtBu)-OH | Synthesis Grade |

| Fmoc-Ala-OH | Synthesis Grade |

| Fmoc-Arg(Pbf)-OH | Synthesis Grade |

| Fmoc-Gln(Trt)-OH | Synthesis Grade |

| Fmoc-Met-OH | Synthesis Grade |

| Fmoc-Glu(OtBu)-OH | Synthesis Grade |

| N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU | Synthesis Grade |

| N,N-Diisopropylethylamine (DIEA) | Synthesis Grade |

| Piperidine | Synthesis Grade |

| N,N-Dimethylformamide (DMF) | Anhydrous |

| Dichloromethane (DCM) | Anhydrous |

| Acetic Anhydride | Reagent Grade |

| Trifluoroacetic acid (TFA) | Reagent Grade |

| Triisopropylsilane (TIS) | Reagent Grade |

| Water | HPLC Grade |

| Diethyl Ether | Reagent Grade |

| Acetonitrile (B52724) | HPLC Grade |

Protocol 1: Resin Preparation and Swelling

-

Place the Rink Amide resin (e.g., 0.25 mmol) in a reaction vessel.

-

Add DMF to the resin until it is fully submerged.

-

Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.

-

After swelling, drain the DMF.

Protocol 2: Iterative Peptide Synthesis Cycle

This cycle of deprotection and coupling is repeated for each amino acid in the sequence, starting from the C-terminus (Aspartic Acid).

2.1 Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF to the swollen resin.

-

Agitate for 5 minutes at room temperature.

-

Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

2.2 Amino Acid Coupling:

-

In a separate vessel, pre-activate the Fmoc-protected amino acid (3-4 equivalents relative to the resin loading) by dissolving it in DMF with a coupling agent like HBTU (3-4 eq.) and an activator base such as DIEA (6-8 eq.). Allow the mixture to react for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

To ensure complete coupling, perform a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step. For the coupling of the two Arginine residues, a double coupling is recommended due to potential steric hindrance.[1]

-

After a negative Kaiser test, drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

The following diagram illustrates the core logic of the iterative synthesis cycle.

Caption: Decision workflow for the amino acid coupling cycle.

Protocol 3: N-Terminal Acetylation

-

After the final amino acid (Glutamic Acid) has been coupled, perform the Fmoc deprotection step as described in Protocol 2.1.

-

Prepare an acetylation solution of 10% acetic anhydride and 5% DIEA in DMF.

-

Add the acetylation solution to the peptide-resin and agitate for 1 hour at room temperature.

-

Wash the resin thoroughly with DMF (3 times) and DCM (3 times).

-

Dry the acetylated peptide-resin under vacuum.

Protocol 4: Cleavage and Deprotection

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v). For peptides containing multiple arginine residues, a scavenger-rich cocktail is beneficial.[2] Use approximately 10 mL of the cocktail per gram of resin.

-

Add the cleavage cocktail to the dried peptide-resin and agitate for 2-3 hours at room temperature. Peptides containing multiple arginine residues may require longer for complete deprotection of the Pbf group.[3][4]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the crude peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide under vacuum.

Protocol 5: Purification and Analysis

-

Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Use a C18 column with a linear gradient of acetonitrile in water, both containing 0.1% TFA.

-

Monitor the elution at 220 nm and 280 nm.

-

Collect the fractions containing the pure product.

-

Confirm the identity of the product by mass spectrometry.

-

Lyophilize the pure fractions to obtain the final this compound as a white powder.

Expected Results

The following table summarizes the expected quantitative data for the synthesis of this compound on a 0.25 mmol scale.

| Parameter | Expected Value | Notes |

| Crude Peptide Yield | 70-85% (based on initial resin loading) | Yield can be affected by the efficiency of coupling steps, especially for arginine residues. |

| Purity (Crude) | 40-60% | Determined by analytical RP-HPLC. The crude product will contain deletion sequences and incompletely deprotected peptides. |

| Purified Peptide Yield | 15-30% (based on crude peptide) | Yield is dependent on the resolution of the main product from impurities during RP-HPLC. |

| Final Purity | >98% | Determined by analytical RP-HPLC. This is a typical purity requirement for research and cosmetic applications. |

| Molecular Weight | 1075.16 g/mol | To be confirmed by Mass Spectrometry (ESI-MS). The observed mass should correspond to the calculated molecular weight of C₄₁H₇₀N₁₆O₁₆S.[3] |

Troubleshooting

-

Incomplete Coupling: As indicated by a positive Kaiser test, especially for arginine residues.

-

Solution: Perform a second coupling with fresh reagents. Using a more powerful coupling agent like HATU can also improve efficiency.[1]

-

-

Low Cleavage Yield:

-

Solution: Extend the cleavage time to 3-4 hours, particularly for peptides rich in arginine. Ensure the cleavage cocktail is fresh.

-

-

Oxidation of Methionine:

-

Solution: Minimize the exposure of the peptide to air during cleavage and purification. The use of scavengers in the cleavage cocktail helps to prevent this.

-

Conclusion

The solid-phase peptide synthesis protocol detailed in these application notes provides a robust method for obtaining high-purity this compound. Adherence to the described procedures for coupling, deprotection, cleavage, and purification is crucial for a successful synthesis. The provided quantitative data and troubleshooting guide offer a comprehensive resource for researchers and professionals in the field.

References

Application Notes and Protocols for the Fmoc-based Synthesis of Acetyl Octapeptide-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl octapeptide-1, also known as SNAP-8, is a synthetic peptide renowned for its anti-wrinkle properties, making it a key ingredient in advanced cosmetic and therapeutic formulations.[1][2] It functions by mimicking the N-terminal end of the SNAP-25 protein, competitively inhibiting the formation of the SNARE complex and thereby reducing neurotransmitter release that leads to muscle contraction.[3] This document provides a comprehensive guide to the synthesis of this compound using Fmoc-based solid-phase peptide synthesis (SPPS), a robust and widely adopted methodology. Detailed protocols for peptide assembly, N-terminal acetylation, cleavage, purification, and characterization are presented, along with quantitative data and visual workflows to aid researchers in the successful synthesis of this bioactive peptide.

Introduction to this compound and Fmoc-SPPS

This compound is an octapeptide with the sequence Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2.[4] Its biological activity stems from its ability to modulate the formation of the SNARE (Soluble NSF Attachment Protein Receptor) complex, which is essential for the fusion of vesicles with the presynaptic membrane to release neurotransmitters like acetylcholine.[3] By acting as a competitive inhibitor of the SNAP-25 protein, this compound destabilizes the SNARE complex, leading to a reduction in the depth of wrinkles caused by the contraction of facial muscles.[4]